molecular formula C21H28N2O2 B11108695 1-(2,4-Dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol

1-(2,4-Dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol

Cat. No.: B11108695
M. Wt: 340.5 g/mol
InChI Key: GUFAOWHRRONGHU-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperazine ring: This can be achieved through the reaction of 2-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.

    Substitution reactions: The piperazine ring is then reacted with 2,4-dimethylphenyl chloride under basic conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For controlled synthesis and reaction monitoring.

    Continuous flow reactors: For large-scale production with consistent quality.

    Purification systems: Such as high-performance liquid chromatography (HPLC) for ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on cellular processes and pathways.

    Medicine: Potential therapeutic applications in treating neurological disorders.

    Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol involves:

    Molecular Targets: Binding to specific receptors or enzymes in the body.

    Pathways Involved: Modulation of neurotransmitter release or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C21H28N2O2/c1-16-8-9-18(17(2)14-16)20(24)15-22-10-12-23(13-11-22)19-6-4-5-7-21(19)25-3/h4-9,14,20,24H,10-13,15H2,1-3H3

InChI Key

GUFAOWHRRONGHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3OC)O)C

Origin of Product

United States

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